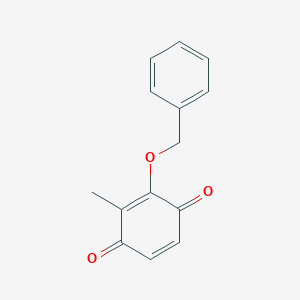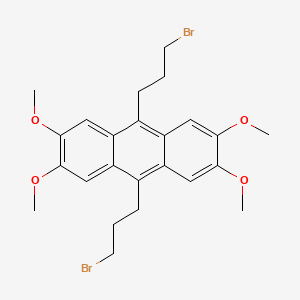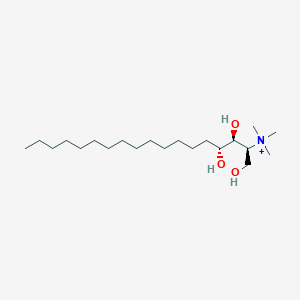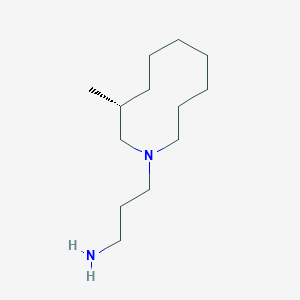
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- is a complex organic compound with a unique structure that includes an azecine ring and a propanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization reactions: to form the azecine ring.
Amine functionalization: to introduce the propanamine group.
Stereoselective synthesis: to ensure the correct (3R)- configuration.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted azecine derivatives.
Aplicaciones Científicas De Investigación
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- involves:
Binding to specific molecular targets: Such as enzymes or receptors.
Modulating biochemical pathways: Affecting processes like signal transduction or metabolic pathways.
Exerting physiological effects: Leading to therapeutic outcomes or biological responses.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole, octahydro-3-methyl-: Shares structural similarities but differs in its biological activity and applications.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Another structurally related compound with distinct chemical properties.
Uniqueness
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
351331-27-6 |
|---|---|
Fórmula molecular |
C13H28N2 |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
3-[(3R)-3-methylazecan-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-13-8-5-3-2-4-6-10-15(12-13)11-7-9-14/h13H,2-12,14H2,1H3/t13-/m1/s1 |
Clave InChI |
PPPRFIZNQYJYBX-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@H]1CCCCCCCN(C1)CCCN |
SMILES canónico |
CC1CCCCCCCN(C1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
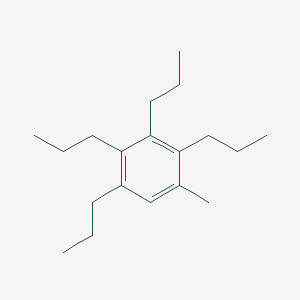
![N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide](/img/structure/B14245304.png)
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
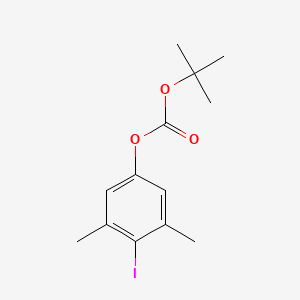
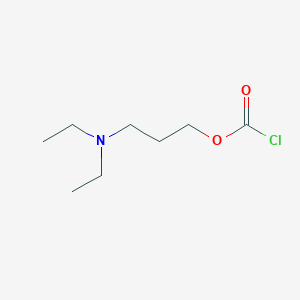
![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
